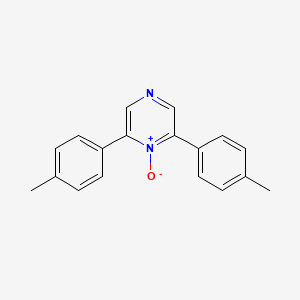
2,6-Bis(4-methylphenyl)-1-oxo-1lambda~5~-pyrazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,6-Bis(4-methylphenyl)-1-oxo-1lambda~5~-pyrazine is a heterocyclic compound that features a pyrazine ring substituted with two 4-methylphenyl groups at the 2 and 6 positions and an oxo group at the 1 position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Bis(4-methylphenyl)-1-oxo-1lambda~5~-pyrazine typically involves the condensation of appropriate aromatic aldehydes with hydrazine derivatives. One common method involves the reaction of 4-methylbenzaldehyde with hydrazine hydrate in the presence of an oxidizing agent such as ferric chloride. The reaction is carried out under reflux conditions, and the product is purified by recrystallization .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry approaches, such as solvent-free reactions and the use of reusable catalysts, can be employed to minimize environmental impact .
Analyse Des Réactions Chimiques
Types of Reactions
2,6-Bis(4-methylphenyl)-1-oxo-1lambda~5~-pyrazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents on the phenyl rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are employed under acidic or basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce hydroxyl derivatives .
Applications De Recherche Scientifique
2,6-Bis(4-methylphenyl)-1-oxo-1lambda~5~-pyrazine has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry and as a building block in the synthesis of more complex molecules.
Medicine: Research is ongoing to explore its potential as an antimicrobial and anticancer agent.
Industry: It is used in the production of dyes, pigments, and polymers.
Mécanisme D'action
The mechanism of action of 2,6-Bis(4-methylphenyl)-1-oxo-1lambda~5~-pyrazine involves its interaction with molecular targets such as enzymes and receptors. The compound can form coordination complexes with metal ions, which can influence various biochemical pathways. Additionally, its structural features allow it to interact with biological membranes and proteins, affecting their function and activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
2,6-Bis(4-methylphenyl)pyrazine: Lacks the oxo group, resulting in different chemical properties.
2,6-Bis(4-methylphenyl)-1,4-dioxo-1lambda~5~-pyrazine: Contains an additional oxo group, leading to distinct reactivity.
2,6-Bis(4-methylphenyl)-1,2-dihydro-1lambda~5~-pyrazine: Features a reduced pyrazine ring, altering its chemical behavior.
Uniqueness
2,6-Bis(4-methylphenyl)-1-oxo-1lambda~5~-pyrazine is unique due to its specific substitution pattern and the presence of the oxo group. This combination of features imparts distinct electronic and steric properties, making it valuable for various applications in research and industry.
Propriétés
Numéro CAS |
922525-09-5 |
|---|---|
Formule moléculaire |
C18H16N2O |
Poids moléculaire |
276.3 g/mol |
Nom IUPAC |
2,6-bis(4-methylphenyl)-1-oxidopyrazin-1-ium |
InChI |
InChI=1S/C18H16N2O/c1-13-3-7-15(8-4-13)17-11-19-12-18(20(17)21)16-9-5-14(2)6-10-16/h3-12H,1-2H3 |
Clé InChI |
INZDXMBKBXGMSJ-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)C2=CN=CC(=[N+]2[O-])C3=CC=C(C=C3)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


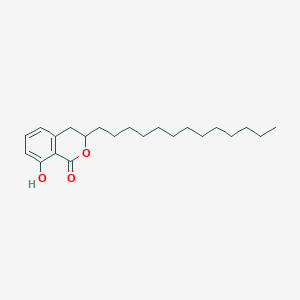
![2-Bromo-N-[3-(triethoxysilyl)propyl]propanamide](/img/structure/B14189464.png)

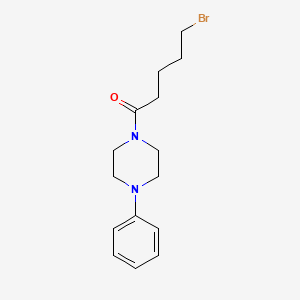
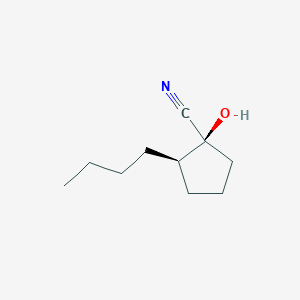
![2-Iodo-4-nitro-6-[(3-nitroanilino)methylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14189504.png)
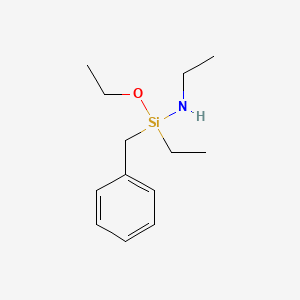
![3-{4-[(E)-(4-Nitrophenyl)diazenyl]phenyl}quinazoline-2,4(1H,3H)-dione](/img/structure/B14189508.png)
![2,8-Dimethyl-1-propyl-1,8-dihydropyrrolo[2,3-b]indole-3-carbonitrile](/img/structure/B14189510.png)
![[(2-Iodocyclopent-1-en-1-yl)ethynyl]benzene](/img/structure/B14189514.png)

![3-(Pyrazin-2-yl)-3'-(pyridin-4-yl)-6,6'-bi[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B14189525.png)
![S-1,3-Benzothiazol-2-yl 3-[(2-phenylethyl)amino]butanethioate](/img/structure/B14189531.png)
![Bis[2-(4'-methyl[1,1'-biphenyl]-4-yl)ethyl]diselane](/img/structure/B14189532.png)
